molecular formula C4H6O3 B1607438 Methyl 3-oxopropanoate CAS No. 63857-17-0

Methyl 3-oxopropanoate

Cat. No. B1607438
CAS RN: 63857-17-0
M. Wt: 102.09 g/mol
InChI Key: AGADEVQOWQDDFX-UHFFFAOYSA-N
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Description

Methyl 3-oxopropanoate is a chemical compound with the molecular formula C4H6O3 . It is also known by other names such as 3-Oxopropanoate de méthyle, Methyl-3-oxopropanoat, and Propanoic acid, 3-oxo-, methyl ester .


Synthesis Analysis

Methyl 3-oxopropanoate can be synthesized from Methyl lactate and Oxalyl chloride through a process known as Swern oxidation .


Molecular Structure Analysis

The molecular structure of Methyl 3-oxopropanoate consists of 4 carbon atoms, 6 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 102.089 Da and the monoisotopic mass is 102.031693 Da .


Physical And Chemical Properties Analysis

Methyl 3-oxopropanoate has a predicted boiling point of 131.9±23.0 °C and a predicted density of 1.070±0.06 g/cm3 . Its pKa is predicted to be 7.05±0.23 .

Scientific Research Applications

Synthesis and Antiproliferative Activities

Methyl 3-oxopropanoate derivatives have been synthesized for investigating antiproliferative activities. For instance, the synthesis of methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives demonstrated potential cytotoxic properties, particularly compound 3b showing potential to inhibit DNA gyrase-ATPase activity, which is significant in cancer research (Yurttaş, Evren, & Özkay, 2022).

Role in Synthesis of Heterocycles

Methyl 3-oxopropanoate has been used in the synthesis of various heterocycles. For example, reactions of methyl 3-cyclopropyl-3-oxopropanoate with different compounds led to the formation of several heterocyclic compounds, indicating its versatility in organic synthesis (Pokhodylo, Matiichuk, & Obushak, 2010).

Enantiomer-differentiating Hydrogenation

The compound has been studied for its role in enantiomer-differentiating hydrogenation, a process significant in creating specific stereoisomers of pharmaceutical importance. For example, a study on the hydrogenation of methyl 3-cyclopropyl-2-methyl-3-oxopropanoate over tartaric acid-modified Raney nickel demonstrated high stereoselectivity, crucial in pharmaceutical synthesis (Sugimura, Watanabe, Nakagawa, & Okuyama, 2006).

Catalysis and Transesterification

Methyl 3-oxopropanoate derivatives have been used in catalysis, particularly in transesterification reactions. A study involving zinc(II) oxide as a catalyst for transesterification of β-ketoesters emphasized the reactivity of these compounds in producing high yields (Pericas, Shafir, & Vallribera, 2008).

Development of Novel Nanodrugs for Cancer Therapy

Methyl 3-oxopropanoate derivatives have also been explored in the development of novel nanodrugs for cancer therapy. The synthesis of specific compounds and their controlled release formulation showed potential cytotoxic effects against cancer cell lines, indicating their significance in drug development and cancer research (Budama-Kilinc et al., 2020).

Other Applications

  • Methyl 3-oxopropanoate derivatives have been synthesized and studied for their electrophysical properties, indicating potential applications in materials science (Torosyan et al., 2015).
  • These compounds have been involved in the synthesis of various organic compounds, demonstrating their versatility in organic chemistry (Yu, 2010).

Safety And Hazards

When handling Methyl 3-oxopropanoate, it is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

methyl 3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-7-4(6)2-3-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGADEVQOWQDDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40213293
Record name Propanoic acid, 3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxopropanoate

CAS RN

63857-17-0
Record name Propanoic acid, 3-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063857170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
209
Citations
T Sugimura, J Watanabe, S Nakagawa… - Journal of Molecular …, 2006 - Elsevier
A racemic mixture of methyl 3-cyclopropyl-2-methyl-3-oxopropanoate was hydrogenated over the tartaric acid-modified Raney nickel. Discrimination of the 2-methyl group during the …
Number of citations: 9 www.sciencedirect.com
L Ren, X Xue, F Zhang, Y Wang, Y Liu… - … in Mass Spectrometry …, 2007 - Wiley Online Library
… , but also the loss of methyl 3-oxopropanoate or 3-oxopropanic acid. To our knowledge, the fragmentation pathway yielded by the loss of methyl 3-oxopropanoate or 3-oxopropanic acid …
SA Torosyan, VV Mikheev, YN Biglova… - Russian Journal of …, 2015 - Springer
… Molecule 2 contains a donor trimethoxyphenyl fragment and acceptor methyl 3-oxopropanoate residue linked through C2 to methanofullerene. Therefore, it can be regarded as a “push–…
Number of citations: 3 link.springer.com
M Ledvina, J Farkaš - Collection of Czechoslovak Chemical …, 1982 - cccc.uochb.cas.cz
… Sweet and Fissekis3 have found that reaction of methyl 3-oxopropanoate with N-alkylureas … course is caused by aldol autocondensation of methyl 3-oxopropanoate to dimethyl 2-formyl-…
Number of citations: 4 cccc.uochb.cas.cz
M Christensen, A Nolting, M Shevlin… - The Journal of …, 2016 - ACS Publications
… The resulting 5.5 kg of methyl 3-cyclopropyl-2-methyl-3-oxopropanoate was carried through to the next step as a 22.6 wt % solution in 94% assay yield. H NMR (500 MHz, CDCl 3 ): δ …
Number of citations: 44 pubs.acs.org
NY Kedishvili, KM Popov, PM Rougraff, Y Zhao… - Journal of Biological …, 1992 - Elsevier
Three overlapping cDNA clones encoding methylmalonate-semialdehyde dehydrogenase (MMSDH; 2-methyl-3-oxopropanoate:NAD+ oxidoreductase (CoA-propanoylating); EC 1.2.…
Number of citations: 83 www.sciencedirect.com
M Abe, S Ochi, Y Mori, K Yamazaki… - BMC …, 2014 - bmcneurosci.biomedcentral.com
… D-3-aminoisobutyrate, an intermediary product of thymine, is converted to 2-methyl-3-oxopropanoate using pyruvate as an amino acceptor by D-3-aminoisobutyrate-pyruvate …
Number of citations: 6 bmcneurosci.biomedcentral.com
Z Zeng, C Quan, S Zhou, S Gong, M Iqbal… - International Journal of …, 2023 - Elsevier
… of Bacillus licheniformis were olprinone, 2-methyl-3-oxopropanoate, pyruvic acid, etc. (P < … and pyruvic acid and 2-methyl-3-oxopropanoate with Lachnospiraceae at the genus level was …
Number of citations: 3 www.sciencedirect.com
Y Zhang, AL Boehman - Combustion and Flame, 2012 - Elsevier
… bond may lead to the formation of methyl 3-oxopropanoate and propanal, as seen in Fig. 17. In the present study, however, methyl 3-oxopropanoate is not identified in the oxidation …
Number of citations: 41 www.sciencedirect.com
B Berkes, K Ozsváth, L Molnár, T Gáti… - … A European Journal, 2016 - Wiley Online Library
… We chose the annulation of the Nazarov reagent 2 a with 2-methyl-3-oxopropanoate 3 a shown in Table 1 as a model reaction to identify an efficient organocatalyst and appropriate …

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